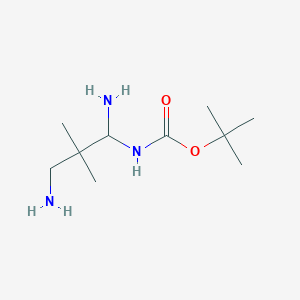![molecular formula C31H35N2NaO11 B12449673 sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)
sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate is a complex organic molecule with a diverse range of applications in scientific research. This compound features a unique structure that includes various functional groups such as hydroxyl, methoxy, and carbamate, making it a subject of interest in multiple fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate involves several steps. The key starting materials include 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid and 8-methyl-2,4-dioxochromene. The synthesis typically involves the following steps:
Esterification: The benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization to form the chromene ring system.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the chromene ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds with proteins, while the carbamate group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin share a similar chromene ring structure.
Indole Derivatives: Indole-based compounds also feature a fused ring system and exhibit diverse biological activities.
Uniqueness
The uniqueness of sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C31H35N2NaO11 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate |
InChI |
InChI=1S/C31H35N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34,36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q-1;+1 |
Clave InChI |
AXOUUAINTJNFRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)[C-](C2=O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12449592.png)

![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
![5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449613.png)
![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12449619.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)
![Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
![4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12449643.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)
